Welcome to the BenchChem Online Store!
molecular formula C17H21BrFNO4 B8590085 Diethyl 4-[(2-bromo-6-fluorophenyl)imino]heptanedioate

Diethyl 4-[(2-bromo-6-fluorophenyl)imino]heptanedioate

Cat. No. B8590085
M. Wt: 402.3 g/mol
InChI Key: FVBOMFPRLYCIFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09023864B2

Procedure details

To the ketal of Step 1 (8.46 kg, 24.31 mol), were charged 2-bromo-6-fluoroaniline (2.509 L, 22.10 mol) and acetic acid (0.253 L, 4.42 mol) under nitrogen. The mixture was heated to 145° C. and ethanol was removed by distillation. The product was used in the next reaction.
Name
Quantity
8.46 kg
Type
reactant
Reaction Step One
Quantity
2.509 L
Type
reactant
Reaction Step One
Quantity
0.253 L
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[C:4](OCC)([CH2:12][CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH2:5][CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8])C.[Br:22][C:23]1[CH:29]=[CH:28][CH:27]=[C:26]([F:30])[C:24]=1[NH2:25].C(O)(=O)C>>[Br:22][C:23]1[CH:29]=[CH:28][CH:27]=[C:26]([F:30])[C:24]=1[N:25]=[C:4]([CH2:5][CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH2:12][CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15]

Inputs

Step One
Name
Quantity
8.46 kg
Type
reactant
Smiles
C(C)OC(CCC(=O)OCC)(CCC(=O)OCC)OCC
Name
Quantity
2.509 L
Type
reactant
Smiles
BrC1=C(N)C(=CC=C1)F
Name
Quantity
0.253 L
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
145 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
ethanol was removed by distillation
CUSTOM
Type
CUSTOM
Details
The product was used in the next reaction

Outcomes

Product
Name
Type
Smiles
BrC1=C(C(=CC=C1)F)N=C(CCC(=O)OCC)CCC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.